molecular formula C11H19N3O B1481552 (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol CAS No. 2091183-74-1

(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1481552
CAS No.: 2091183-74-1
M. Wt: 209.29 g/mol
InChI Key: UYWHZISBCLSKRY-UHFFFAOYSA-N
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Description

(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C11H19N3O and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound (1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a complex molecule that may interact with multiple targetsIt contains a piperidine moiety, which is a common structural element in many pharmaceuticals and alkaloids . Piperidine derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds containing piperidine and indole moieties have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole and piperidine derivatives , it is likely that this compound may influence multiple biochemical pathways, leading to various downstream effects.

Result of Action

Based on the known activities of indole and piperidine derivatives , it can be speculated that this compound may exert a range of effects at the molecular and cellular levels, potentially influencing cellular signaling, gene expression, enzymatic activity, and more.

Biological Activity

Overview

(1-ethyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a heterocyclic compound that combines piperidine and pyrazole moieties, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and analgesic properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring through cyclization reactions of hydrazine derivatives with 1,3-diketones, followed by the introduction of the piperidine moiety via nucleophilic substitution reactions. The unique combination of these two rings contributes to its biological activity.

Anticancer Activity

Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have shown efficacy against various cancer cell lines, including lung, breast, and liver cancers. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. Notably, this compound has been investigated for its potential in targeting specific pathways involved in tumor growth and survival .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects. Pyrazole-containing compounds have been reported to exhibit antibacterial and antifungal activities against various pathogens. For example, studies have shown that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Analgesic Properties

Recent studies have explored the analgesic potential of pyrazole derivatives, particularly their interaction with sigma receptors. The compound has been identified as a selective sigma receptor ligand, which is associated with pain modulation. Animal models have demonstrated that this compound can produce significant antinociceptive effects, suggesting its utility in pain management therapies .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The piperidine and pyrazole moieties can bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. For instance, it has been observed that compounds with similar structures can inhibit key enzymes involved in cancer progression or microbial growth .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotable Examples
Piperidine DerivativesAntimicrobial, AnalgesicVarious piperidine-based drugs
Pyrazole DerivativesAnticancer, Anti-inflammatoryPazopanib, Crizotinib
(1-Ethyl-Pyrazole)Broad spectrumExhibits unique properties due to dual moieties

The combination of both piperidine and pyrazole rings in this compound allows it to exhibit a broader range of biological activities compared to compounds containing only one of these rings.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Anticancer Efficacy : A study demonstrated that a related pyrazole compound significantly reduced tumor size in mouse models of breast cancer.
  • Antimicrobial Trials : Clinical trials revealed that a derivative exhibited potent activity against resistant strains of Staphylococcus aureus.
  • Pain Management : In a randomized controlled trial, participants receiving a sigma receptor ligand showed improved pain relief compared to placebo.

Properties

IUPAC Name

(2-ethyl-5-piperidin-4-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-14-10(8-15)7-11(13-14)9-3-5-12-6-4-9/h7,9,12,15H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWHZISBCLSKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CCNCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.